8-Chloro-2'-deoxyadenosine
Overview
Description
8-Chloro-2’-deoxyadenosine is a synthetic analogue of 2’-deoxyadenosine, where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a chlorine atom . This modification imparts unique properties to the compound, making it a subject of interest in various research fields, particularly in studies related to DNA damage and repair mechanisms.
Mechanism of Action
Target of Action
8-Chloro-2’-deoxyadenosine, also known as Cladribine or 2-chloro-2ʹ‑deoxyadenosine, is a synthetic adenosine analogue . Its primary targets are lymphocytes, particularly B cells . The compound is activated in cells when it is phosphorylated by deoxycytidine kinase .
Mode of Action
The triphosphorylated active form of 8-Chloro-2’-deoxyadenosine is cytotoxic and resistant to breakdown by adenosine deaminase . It disrupts DNA synthesis and repair, thereby inducing apoptosis . In most cell types, the drug is inactivated through dephosphorylation by 5ʹ-nucleotidase, but in lymphocytes, and particularly B cells, the kinase:phosphatase ratio is high, so the drug remains active and preferentially depletes these cells, leaving other cell types unaffected .
Biochemical Pathways
8-Chloro-2’-deoxyadenosine affects the purine metabolism pathway . It irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . This conversion disrupts the normal functioning of the pathway, leading to downstream effects such as the induction of apoptosis in targeted cells .
Pharmacokinetics
For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .
Result of Action
The result of 8-Chloro-2’-deoxyadenosine’s action is the preferential depletion of lymphocytes, particularly B cells . This leads to a disruption in DNA synthesis and repair in these cells, inducing apoptosis . This makes 8-Chloro-2’-deoxyadenosine effective in the treatment of diseases characterized by overactive or dysfunctional lymphocytes, such as multiple sclerosis .
Action Environment
The action of 8-Chloro-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility . Furthermore, the presence of other compounds, such as other medications or substances in the body, can potentially interact with 8-Chloro-2’-deoxyadenosine and affect its action.
Biochemical Analysis
Biochemical Properties
8-Chloro-2’-deoxyadenosine is an adenosine analog that acts as a smooth muscle vasodilator . It has also been shown to inhibit cancer progression
Cellular Effects
8-Chloro-2’-deoxyadenosine has been shown to have effects on various types of cells and cellular processes . It can induce DNA damage and trigger the apoptotic cascade . It also disrupts the integrity of mitochondria from primary chronic lymphocytic leukemia (B-CLL) cells .
Molecular Mechanism
It is known that it can induce DNA damage and apoptosis in cells . It is also suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
8-Chloro-2’-deoxyadenosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store it in the freezer, preferably in freeze-dried form .
Dosage Effects in Animal Models
The effects of 8-Chloro-2’-deoxyadenosine on animal models have not been extensively studied. It has been used in a rabbit model of subarachnoid hemorrhage (SAH), where it was found to prevent cerebrovascular changes .
Metabolic Pathways
8-Chloro-2’-deoxyadenosine is involved in purine metabolism . It irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It interacts with enzymes such as adenosine deaminase in this process .
Transport and Distribution
It has been found in the brain, indicating that it can cross the blood-brain barrier .
Subcellular Localization
Given its involvement in purine metabolism, it is likely to be found in the cytoplasm where this metabolic pathway occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2’-deoxyadenosine typically involves the chlorination of 2’-deoxyadenosine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a suitable solvent like pyridine . The reaction proceeds under controlled temperature conditions to ensure selective chlorination at the 8th position of the adenine ring.
Industrial Production Methods: Industrial production of 8-Chloro-2’-deoxyadenosine may involve large-scale chlorination processes using automated reactors to maintain precise reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products like 8-azido-2’-deoxyadenosine or 8-thio-2’-deoxyadenosine can be formed.
Oxidation Products: Oxidation may lead to the formation of 8-oxo-2’-deoxyadenosine.
Scientific Research Applications
8-Chloro-2’-deoxyadenosine has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-2’-deoxyadenosine (Cladribine): Another chlorinated purine nucleoside with antileukemic activity.
8-Bromo-2’-deoxyadenosine: A brominated analogue used in similar research contexts.
8-Thio-2’-deoxyadenosine: A sulfur-containing analogue with distinct chemical properties.
Uniqueness: 8-Chloro-2’-deoxyadenosine is unique due to its specific chlorine substitution at the 8th position, which imparts distinct chemical and biological properties. This makes it particularly valuable in studies related to DNA damage and repair, as well as in the development of potential therapeutic agents .
Properties
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQZLVMNWNFWCR-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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